molecular formula C19H14ClN3O B5498516 3-(4-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

3-(4-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5498516
M. Wt: 335.8 g/mol
InChI Key: WHWRLHPKPSRKPH-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been found to exhibit a wide range of biological activities . They are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of the corresponding 5-amino-pyrazole-4-carbonitrile derivative with different organic reagents under different reaction conditions . An efficient method was developed for the synthesis of pyrazole fused heterocycles via the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation .


Molecular Structure Analysis

The molecular structure of these compounds can be characterized using techniques such as IR, 1H NMR, and mass spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the specific substituents on the pyrazolo[1,5-a]pyrimidine scaffold. For example, the compound 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has a molecular weight of 312.758 .

Mechanism of Action

The mechanism of action of these compounds can vary depending on their specific structure and the biological target. Some pyrazolo[1,5-a]pyrimidines have shown in vitro cytotoxic activities almost comparable to the drug doxorubicin against certain cancer cell lines .

Safety and Hazards

The safety and hazards associated with these compounds can depend on their specific structure and use. Some pyrazolo[1,5-a]pyrimidines have shown cytotoxic activities, suggesting that they should be handled with care .

Future Directions

Given the wide range of biological activities exhibited by pyrazolo[1,5-a]pyrimidines, future research may focus on the development of new synthetic methods and the exploration of their potential as therapeutic agents .

properties

IUPAC Name

3-(4-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c1-24-16-4-2-3-14(11-16)18-9-10-21-19-17(12-22-23(18)19)13-5-7-15(20)8-6-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWRLHPKPSRKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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